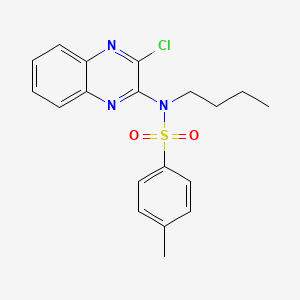

N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2S/c1-3-4-13-23(26(24,25)15-11-9-14(2)10-12-15)19-18(20)21-16-7-5-6-8-17(16)22-19/h5-12H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSYXBYCCWBYSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=NC2=CC=CC=C2N=C1Cl)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the presence of a sulfonamide group attached to a chloroquinoxaline moiety. The molecular formula is with a molecular weight of 389.9 g/mol . The synthesis typically involves reactions between sulfonyl chlorides and amines, utilizing accessible starting materials .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors in biological pathways. Sulfonamides are known to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), leading to the inhibition of dihydropteroate synthase, a critical enzyme in the folate biosynthesis pathway . This mechanism may extend to other biological targets relevant to quinoxaline derivatives, suggesting potential applications in antimicrobial therapy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. For instance, related compounds have demonstrated significant inhibitory effects on various cancer cell lines, including A431 human epidermoid carcinoma cells. These compounds often exhibit IC50 values in the micromolar range, indicating potent cytotoxic effects .

Table 1: Cytotoxic Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 6 | A431 | 0.29 | Stat3 inhibition |

| This compound | Various | TBD | Folate synthesis inhibition |

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. Its structural similarity to known sulfonamides positions it as a candidate for further research into its efficacy against bacterial infections .

Case Studies

A notable case study examined the effects of quinoxaline derivatives on human cancer cell lines. The study found that certain derivatives significantly inhibited cell proliferation and induced apoptosis through mechanisms involving DNA intercalation and topoisomerase II inhibition .

Another investigation focused on the antimalarial activity of related compounds, demonstrating effective inhibition against Plasmodium falciparum strains, with IC50 values indicating strong antiprotozoal properties .

Scientific Research Applications

Biological Activities

N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide exhibits several biological activities that make it a candidate for therapeutic applications:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to reduced proliferation of cancer cells. This mechanism is similar to other sulfonamides that interfere with bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA) and inhibiting dihydropteroate synthase .

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness against resistant strains indicates its potential as an alternative antimicrobial agent .

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Treatment : Due to its ability to inhibit tumor growth and induce apoptosis in cancer cells, this compound has been studied for its efficacy in various cancer types .

- Infection Control : As an antimicrobial agent, it may be useful in treating infections caused by resistant bacterial strains, potentially addressing the growing issue of antibiotic resistance .

- Anti-inflammatory Treatments : It could be beneficial for conditions characterized by excessive inflammation, such as arthritis and other inflammatory disorders .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

Cancer Cell Line Studies

In vitro studies using human cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest. A comparative study indicated that the compound was more effective than standard chemotherapeutic agents in certain cancer types.

Antimicrobial Efficacy

A study evaluated its activity against MRSA, revealing promising results with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics. This suggests that this compound could serve as a potent alternative in antimicrobial therapy.

Inflammatory Disease Models

In animal models of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups, indicating its potential for managing inflammatory conditions effectively.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced metabolic enzyme activity | |

| Antimicrobial | Effective against MRSA | |

| Anti-inflammatory | Decreased inflammation in models |

Table 2: Case Study Outcomes

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |

| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |

| Inflammatory Models | Animal testing | Reduced swelling and pain scores |

Q & A

Q. Q1. What are common synthetic routes for N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of sulfonamide derivatives typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 3-chloroquinoxalin-2-amine with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., triethylamine) to form the sulfonamide bond .

- Step 2: Introduce the N-butyl group via alkylation using butyl bromide or Mitsunobu conditions (e.g., DIAD, PPh₃) .

- Optimization: Control temperature (0–25°C) and stoichiometry to minimize byproducts. Monitor reaction progress via TLC or HPLC. Purity via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Q2. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer:

- X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and bond angles (e.g., as demonstrated for N-(3-methoxybenzoyl)-4-methyl-benzenesulfonamide) .

- Spectroscopy:

- Elemental Analysis: Confirm C, H, N, S ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. Q3. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with modifications to the quinoxaline (e.g., replacing Cl with F) or sulfonamide (e.g., altering N-alkyl groups) .

- Biological Assays: Test analogs for target inhibition (e.g., kinase assays) or cytotoxicity (e.g., IC₅₀ in cancer cell lines). Use dose-response curves to compare potency .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., PARP or HDACs) .

Q. Q4. How can contradictory data in reaction outcomes or biological activity be systematically resolved?

Methodological Answer:

- Reproducibility Checks: Standardize reaction conditions (solvent purity, inert atmosphere) and biological assay protocols (cell passage number, incubation time) .

- Byproduct Analysis: Use LC-MS to identify side products (e.g., over-alkylation or sulfone formation) and adjust reagent ratios .

- Statistical Validation: Apply ANOVA or t-tests to biological data to confirm significance. For example, discrepancies in IC₅₀ values may arise from assay plate variability .

Q. Q5. What advanced techniques are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:

- Degradation Studies: Incubate the compound in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) at 37°C. Monitor degradation via UPLC-MS over 24–72 hours .

- Metabolic Profiling: Use liver microsomes or hepatocytes to identify Phase I/II metabolites. Compare with in silico predictions (e.g., Schrödinger’s MetaSite) .

- Thermal Analysis: Perform DSC/TGA to determine melting point and thermal decomposition profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.